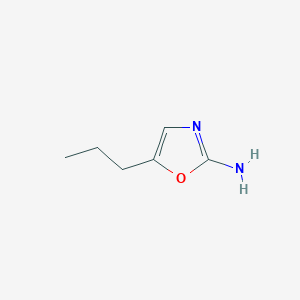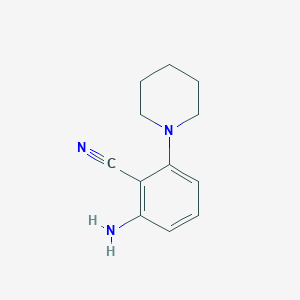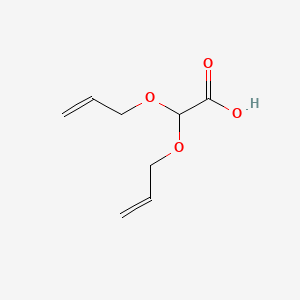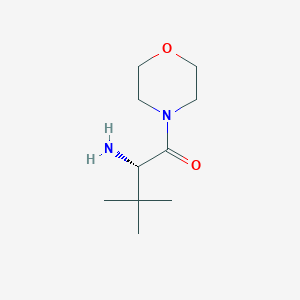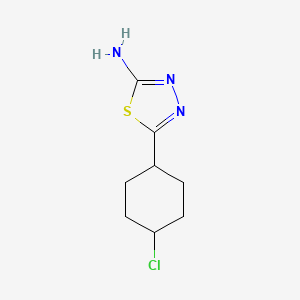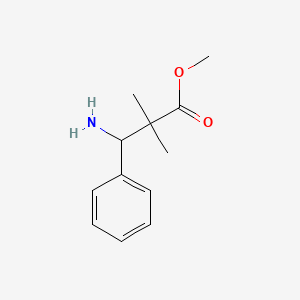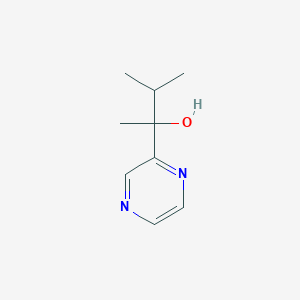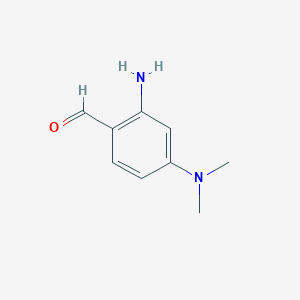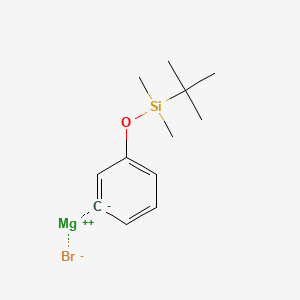
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is typically prepared by reacting 3-tert-butyldimethylsilyloxybromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of 3-tert-butyldimethylsilyloxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used to create complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Helps in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-tert-butyldimethylsilyloxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds. The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability and selectivity of the reagent.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
3-Tert-butyldimethylsilyloxyphenyl Lithium: Similar in structure but uses lithium instead of magnesium, leading to different reactivity.
3-Tert-butyldimethylsilyloxyphenyl Zinc Bromide: Uses zinc, which provides different reactivity and selectivity.
Uniqueness
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is unique due to its combination of reactivity and stability. The tert-butyldimethylsilyloxy group provides steric hindrance, which can enhance selectivity in reactions. Additionally, the magnesium center offers a balance of reactivity that is often more manageable than lithium or zinc analogs.
Properties
Molecular Formula |
C12H19BrMgOSi |
|---|---|
Molecular Weight |
311.57 g/mol |
IUPAC Name |
magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide |
InChI |
InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h6-7,9-10H,1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
QKOKOWSJZUEJCV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)
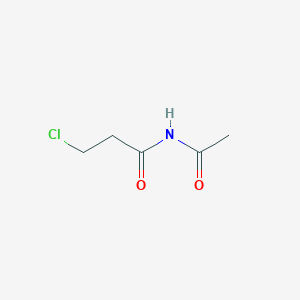
![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
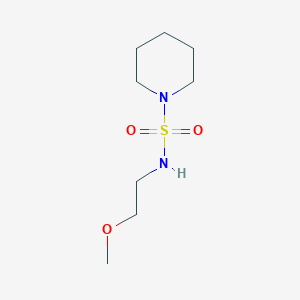
![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![Ethanone, 1-[4-chloro-2-(difluoromethoxy)phenyl]-](/img/structure/B8713099.png)
